N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide
Description
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazine-substituted 1,2,4-oxadiazole core linked to a cyclohexyl group and a pyrazole-3-carboxamide moiety. This compound is cataloged under the product code sc-494774 and is supplied by Santa Cruz Biotechnology in 5 mg quantities for research purposes . Its structure combines pharmacologically relevant motifs, including the 1,2,4-oxadiazole ring (known for metabolic stability and hydrogen-bonding capabilities) and the pyrazole-carboxamide group (common in kinase inhibitors and receptor modulators) .
Properties
IUPAC Name |
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O2/c24-14(11-4-7-19-22-11)21-16(5-2-1-3-6-16)15-20-13(23-25-15)12-10-17-8-9-18-12/h4,7-10H,1-3,5-6H2,(H,19,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPRWAKPAFNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an acid hydrazide with a carboxylic acid or its derivatives under cyclizing conditions using agents like phosphorus oxychloride or thionyl chloride.
Introduction of the pyrazine ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate precursors.
Cyclohexyl group attachment: The cyclohexyl group is introduced through nucleophilic substitution reactions.
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Core Structural Features and Reactivity
The molecule comprises three key components (Fig. 1):
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1,2,4-Oxadiazole ring : Electron-deficient, prone to nucleophilic substitution at C-5.
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Pyrazine substituent : Aromatic, participates in π-stacking and hydrogen bonding.
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Pyrazole-3-carboxamide : Acidic NH groups enable hydrogen bonding and metal coordination.
Key reactive sites :
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Oxadiazole C-5 (electrophilic due to adjacent N and O).
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Pyrazole NH (potential for alkylation/acylation).
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Cyclohexyl group (steric influence on substitution reactions).
2.1. Formation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative (e.g., ester or acyl chloride) under dehydrating conditions :
Reaction conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, reflux, 4–6 hrs | 65–72% |
Example :
2.2. Functionalization of the Cyclohexyl Group
The cyclohexylamine is introduced via nucleophilic substitution or coupling reactions. Tin(II) chloride in HCl facilitates nitro-to-amine reduction :
Reaction :
\text{Nitro intermediate} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{Cyclohexylamine derivative} \quad (\text{Yield: 69%})
2.3. Pyrazole Carboxamide Coupling
The pyrazole-3-carboxamide is synthesized via:
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Hydrazine cyclocondensation : Ethyl acetoacetate reacts with hydrazine hydrate to form pyrazole .
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Carboxamide formation : Pyrazole-3-carboxylic acid is activated (e.g., via SOCl₂) and coupled with cyclohexylamine .
Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, CH₃COOH | Reflux | 85% |
| Activation | SOCl₂, THF | RT | 78% |
3.1. Electrophilic Substitution on Pyrazine
The pyrazine ring undergoes nitration or halogenation at the meta position due to electron-withdrawing effects of adjacent N atoms :
Example :
\text{Pyrazine derivative} \xrightarrow{\text{HNO}_3, \text{H}_2\text{SO}_4} \text{3-Nitro-pyrazine} \quad (\text{Yield: 72%})
3.2. Alkylation of Pyrazole NH
The pyrazole NH undergoes alkylation with alkyl halides in basic media :
Selectivity : Controlled by steric hindrance from the cyclohexyl group.
Stability and Degradation
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Thermal stability : Decomposes above 250°C (DSC data inferred from ).
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Hydrolytic susceptibility : Oxadiazole ring hydrolyzes under strong acidic/basic conditions :
Spectral Characterization Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.84 (s, pyrazine H), 6.22 (s, pyrazole H), 1.87–2.19 (m, cyclohexyl) | |
| IR (KBr) | 3362 cm⁻¹ (NH stretch), 1597 cm⁻¹ (C=N oxadiazole) | |
| LC-MS | m/z 407.4 [M+H]⁺ |
Pharmacological Derivatization
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against non-small cell lung cancer and breast cancer cells, indicating their potential as lead compounds for further development .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. Studies report that certain derivatives exhibit potent antibacterial activity with minimum inhibitory concentration (MIC) values comparable to or better than first-line antibiotics .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 31.25 |
| Compound B | Escherichia coli | 15.00 |
| Compound C | Candida albicans | 20.00 |
Agricultural Applications
2.1 Pesticidal Activity
The structural features of pyrazole derivatives suggest potential applications in agrochemicals as pesticides or herbicides. Compounds similar to this compound have been reported to exhibit herbicidal activity against various weed species. The mechanism often involves disruption of plant metabolic pathways or inhibition of specific enzymes critical for plant growth .
Material Science
3.1 Development of Functional Materials
The unique chemical properties of pyrazole derivatives allow them to be explored for applications in material science, particularly in the development of functional materials such as sensors and catalysts. Their ability to form coordination complexes with metals can lead to innovative applications in catalysis and electronic devices .
Case Studies
4.1 Case Study: Anticancer Screening
In a systematic screening of a library of pyrazole compounds, this compound was identified as a lead candidate due to its selective cytotoxicity against cancer cells while sparing non-cancerous cells. The study utilized various assays including differential nuclear staining and RNA sequencing to elucidate the mechanism of action, confirming its potential as an anticancer agent .
4.2 Case Study: Pesticidal Efficacy
A series of experiments evaluated the herbicidal efficacy of pyrazole derivatives on common agricultural weeds. Results indicated that specific modifications to the molecular structure significantly enhanced herbicidal activity, leading to a decrease in weed biomass by up to 70% under controlled conditions .
Mechanism of Action
The mechanism of action of N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Table 1: Comparison of Santa Cruz Carboxamide Analogs
| Compound Name | Product Code | Key Structural Variation |
|---|---|---|
| N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide | sc-494774 | Pyrazole-3-carboxamide |
| N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide | sc-494779 | Thiophene-3-carboxamide |
| N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | sc-494777 | Tetrahydroindazole-3-carboxamide |
Comparison with Non-Oxadiazole Heterocyclic Compounds
1-methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide (CAS 1005664-84-5)
This compound (MW: 296.327) replaces the oxadiazole ring with a 1,2,4-triazole core while retaining the pyrazole-carboxamide group .
BTRX-335140 (PC-36056)
BTRX-335140 (MW: 453.562) features a quinoline-oxadiazole scaffold with a piperidine-tetrahydro-2H-pyran substituent . While it shares the 1,2,4-oxadiazole motif, its extended quinoline system and higher molecular weight suggest divergent pharmacological targets (e.g., kinase or GPCR modulation) compared to the pyrazine-based target compound.
Functional Group Analysis
- Pyrazine vs. Carbazole: Salih et al. synthesized carbazole-triazanylidene hybrids (e.g., compounds 24 and 25) with acetyl-linked carbazole moieties . Though unrelated structurally, carbazoles are notable for DNA intercalation and antitumor activity, highlighting how heterocycle choice drives functional divergence.
- Oxadiazole vs. Triazole : The oxadiazole’s oxygen atom contributes to electronegativity and hydrogen-bond acceptor capacity, whereas triazoles offer additional nitrogen atoms for coordination or π-stacking interactions .
Biological Activity
N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.
- Molecular Formula : C20H19N5O4
- Molecular Weight : 393.41 g/mol
- CAS Number : 1396795-18-8
- Purity : >90% .
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole and oxadiazole moieties exhibit significant anti-inflammatory effects. For instance, a series of pyrazole derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium. Specific compounds from this series showed IC50 values ranging from 57.24 to 69.15 μg/mL .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. A study evaluating various pyrazole derivatives found that modifications in the side chains significantly enhanced antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for activity .
3. Anticancer Potential
Pyrazole derivatives have been recognized for their anticancer properties. Research has shown that certain pyrazole-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, compounds with similar structural features to this compound were effective in reducing the viability of cancer cell lines in vitro .
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- COX Inhibition : Many pyrazole derivatives act as selective inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may influence ROS levels, contributing to their anticancer and anti-inflammatory effects.
- Enzyme Inhibition : Compounds similar to this one have shown potential as inhibitors of monoamine oxidase (MAO), which is relevant in treating neurodegenerative diseases .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a novel series of pyrazole derivatives were tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited significant reductions in edema compared to the control group, suggesting strong anti-inflammatory potential .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer efficacy of pyrazole derivatives revealed that compounds structurally related to this compound inhibited the growth of various cancer cell lines with IC50 values indicating effectiveness at low concentrations .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic challenges in preparing N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1H-pyrazole-3-carboxamide, and how are they addressed methodologically?
The synthesis involves multi-step reactions, including cyclization to form the oxadiazole and pyrazole rings, followed by coupling intermediates. Challenges include controlling regioselectivity during cyclization and ensuring high purity. For example, cyclization of hydrazide derivatives with phosphorus oxychloride at 120°C under inert conditions can yield the oxadiazole core, while coupling with cyclohexyl intermediates requires precise stoichiometry and catalysts like KCO in DMF . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Structural confirmation relies on spectral and analytical techniques:
Q. What biological targets are most relevant for this compound, and how are preliminary in vitro assays designed?
The compound’s heterocyclic core suggests potential enzyme inhibition (e.g., factor Xa, antiplasmodial targets). Assays include:
- Enzyme inhibition kinetics : Measure IC values using fluorogenic substrates in buffer systems (pH 7.4, 37°C) .
- Selectivity screening : Compare activity against related enzymes (e.g., trypsin, plasma kallikrein) to identify off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory activity and selectivity?
SAR strategies involve systematic modification of substituents:
- P1 optimization : Replace pyrazine with aminobenzisoxazole to enhance factor Xa binding affinity, as seen in razaxaban derivatives (K = 13 pM) .
- P4 modifications : Introduce hydrophobic groups (e.g., biphenyl) to improve membrane permeability and reduce plasma protein binding .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to evaluate effects on metabolic stability .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, and how are experimental parameters controlled?
- Antithrombotic models : Rat venous thrombosis models with controlled dosing (oral vs. intravenous) to assess efficacy (e.g., clot reduction) and PK parameters (C, t) .
- Tissue distribution studies : Radiolabeled compound tracking in rodents to measure bioavailability and blood-brain barrier penetration .
- Protein binding adjustments : Use of albumin-free buffers in vitro to correlate free fraction with in vivo activity .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Prodrug strategies : Modify carboxyl groups to esters for enhanced absorption, followed by enzymatic hydrolysis in vivo .
- Metabolite identification : LC-MS/MS profiling of plasma samples to detect inactive/degraded metabolites .
- Physiologically based pharmacokinetic (PBPK) modeling : Simulate absorption-distribution profiles to refine dosing regimens .
Q. What computational methods are effective for predicting binding modes and guiding molecular design?
- Molecular docking : Use X-ray structures of target enzymes (e.g., factor Xa PDB: 1NFU) to model interactions with the pyrazole-oxadiazole core .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with favorable binding kinetics .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
